Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a methylthio group attached to a pyrimidine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
A compound with a similar structure, 4-fluorophenylacetonitrile, has been reported to undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Result of Action
For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For example, the bioavailability and efficacy of many drugs can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine intermediate.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, typically using isopropyl bromide in the presence of a strong base.
Methylthio Group Incorporation: The methylthio group is incorporated via a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylic acid: Similar structure but different functional group (carboxylic acid instead of ester).
4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-amine: Contains an amine group instead of an ester.
4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-aldehyde: Contains an aldehyde group instead of an ester.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Biological Activity
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS No. 147118-27-2) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its structural similarities with known pharmaceuticals like Rosuvastatin. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with various functional groups, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 334.41 g/mol. The presence of the fluorophenyl group and the isopropyl moiety suggests potential interactions with biological targets, influencing its pharmacological profile.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. This compound has shown promise in the following areas:
- Antiviral Activity : Similar pyrimidine derivatives have demonstrated inhibitory effects on viral polymerases, suggesting that this compound may also possess antiviral properties. For instance, derivatives in related studies have shown IC50 values indicating significant inhibition of HCV NS5B RNA polymerase .
- Anti-inflammatory Effects : Compounds in this class have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary studies suggest that ethyl derivatives can inhibit COX-1 and COX-2 activities, with IC50 values ranging from 19.45 μM to 42.1 μM depending on the specific derivative .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the efficacy of this compound is promising, understanding its toxicity is crucial for therapeutic applications. Toxicity studies related to similar compounds indicate varying safety profiles depending on the substituents present on the pyrimidine ring. The compound's use in drug formulation necessitates rigorous toxicity assessments as part of FDA compliance for new drug applications .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHRDRVZCVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617248 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-27-2 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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